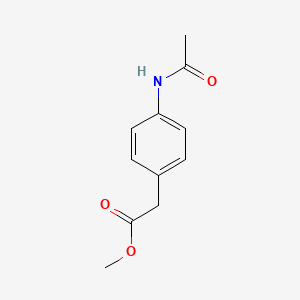

Methyl 2-(4-acetamidophenyl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

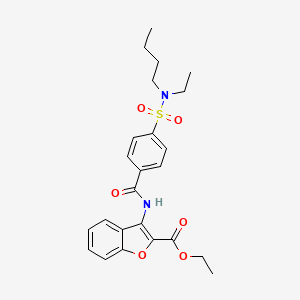

“Methyl 2-(4-acetamidophenyl)acetate” is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The IUPAC name for this compound is methyl 2-(4-acetamidophenyl)acetate . It is usually a colorless or pale yellow liquid .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-acetamidophenyl)acetate” can be represented by the InChI code: 1S/C11H13NO3/c1-8(13)12-10-5-3-9(4-6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(4-acetamidophenyl)acetate” is usually a colorless or pale yellow liquid . It has a molecular weight of 207.23 . It is soluble in organic solvents such as ethanol, acetone, and dichloromethane .科学研究应用

Environmental Remediation

Research has focused on the degradation of acetaminophen, a compound closely related to Methyl 2-(4-acetamidophenyl)acetate, highlighting its persistence in wastewater and the environment. Innovative approaches have been developed to address this issue:

Amorphous Co(OH)2 Nanocages as Peroxymonosulfate Activators : A study demonstrated the use of amorphous Co(OH)2 nanocages as effective catalysts for the rapid degradation of acetaminophen in water treatment processes. These nanocages showed remarkable efficiency in removing acetaminophen completely within 2 minutes under optimal conditions, showcasing their potential in enhancing water purification techniques (Qi et al., 2020).

Graphene/Titanium Dioxide Nanotubes for Photocatalytic Degradation : Another study focused on the use of graphene/titanium dioxide nanotube composites for the photocatalytic degradation of acetaminophen. The study found that these composites could achieve up to 96% degradation rate under UV light, indicating their effectiveness in breaking down acetaminophen and potentially similar compounds in contaminated water sources (Tao et al., 2015).

Electro-Fenton and Photoelectro-Fenton Processes : The efficacy of electro-Fenton and photoelectro-Fenton processes using a double cathode electrochemical cell for acetaminophen degradation was explored. These methods showed high removal efficiency, suggesting their applicability in treating wastewater containing acetaminophen and related compounds (de Luna et al., 2012).

Chemical Synthesis and Pharmacology

While the specific studies on Methyl 2-(4-acetamidophenyl)acetate are not directly available, research on acetaminophen, a structurally related compound, sheds light on relevant chemical reactions and potential pharmacological implications:

Conversion to Bioactive Compounds : A pivotal study revealed that acetaminophen is converted in the nervous system to the bioactive compound N-arachidonoylphenolamine (AM404) through fatty acid amide hydrolase-dependent arachidonic acid conjugation. This process highlights a novel pathway for the metabolism of acetaminophen, offering insights into the biochemical transformations that similar compounds like Methyl 2-(4-acetamidophenyl)acetate might undergo (Högestätt et al., 2005).

Mechanism of Action and Toxicity Reduction : Research into the mechanisms of acetaminophen's action and efforts to mitigate its toxicity provides a framework for understanding how similar compounds may interact within biological systems. Studies exploring the inhibition of toxic metabolite formation and novel therapeutic approaches against acetaminophen-induced liver injury could inform safety protocols and therapeutic uses for related chemicals (Hazai et al., 2002).

属性

IUPAC Name |

methyl 2-(4-acetamidophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-9(4-6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJLFLBVYIJQAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-acetamidophenyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2738014.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)

![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)

![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)

![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)